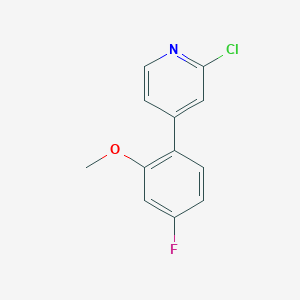

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Description

The exact mass of the compound 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROVANCXMGYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333468-54-4 | |

| Record name | 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

A Technical Guide to Regioselective Scaffold Construction in Kinase Inhibitor Discovery

Executive Summary & Strategic Context

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine represents a high-value "privileged scaffold" in the design of third-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR mutations (e.g., T790M) in Non-Small Cell Lung Cancer (NSCLC).

While clinically approved agents like Osimertinib utilize a pyrimidine core, scaffold hopping to a pyridine core is a classic medicinal chemistry strategy to alter pharmacokinetic profiles (solubility, metabolic stability) while maintaining binding affinity. The 4-fluoro-2-methoxyphenyl moiety acts as a critical hydrophobic anchor, often occupying the selectivity pocket of the kinase ATP-binding site.

The Challenge: The synthesis hinges on the regioselective functionalization of 2,4-dichloropyridine. The objective is to install the aryl group exclusively at the C4 position while preserving the C2-chlorine "handle" for subsequent nucleophilic aromatic substitution (

Retrosynthetic Analysis & Pathway Design

The most robust route to the target is a Suzuki-Miyaura Cross-Coupling . The retrosynthetic disconnection reveals two precursors: the electrophile (2,4-dichloropyridine) and the nucleophile (4-fluoro-2-methoxyphenylboronic acid).

Pathway Diagram

The following diagram outlines the synthesis strategy and the downstream application.

Figure 1: Retrosynthetic pathway highlighting the critical C4-selective coupling step.

The Core Challenge: Regioselectivity (C4 vs. C2)

Understanding the electronic differentiation between the C2 and C4 positions of the pyridine ring is prerequisite for success.

-

Electronic Activation: In 2,4-dichloropyridine, the C4 position is electronically analogous to the para position, while C2 is ortho to the nitrogen.

-

Reactivity Hierarchy:

- (Nucleophilic Attack): The C4 position is generally more reactive than C2 due to the stabilization of the Meisenheimer complex (negative charge on nitrogen).

-

Pd-Catalyzed Coupling: Oxidative addition of Pd(0) also favors the more electron-deficient C4-Cl bond over the C2-Cl bond.

-

Steric Factors: The C2 position is sterically flanked by the ring nitrogen and the C3 proton, whereas C4 is relatively more accessible.

Scientific Control: To ensure mono-coupling at C4 and prevent bis-coupling (reaction at both C2 and C4), we must control stoichiometry (limiting the boronic acid) and temperature .

Optimized Experimental Protocol

This protocol is designed for a 10g scale-up, prioritizing purity over raw yield to simplify downstream purification.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Rationale |

| 2,4-Dichloropyridine | Substrate | 1.0 | Limiting reagent to prevent bis-coupling. |

| (4-Fluoro-2-methoxyphenyl)boronic acid | Coupling Partner | 1.05 | Slight excess ensures conversion without promoting C2 reaction. |

| Pd(PPh3)4 | Catalyst | 0.03 | Tetrakis is preferred for high C4 selectivity over Pd(dppf)Cl2 in this specific substrate class. |

| Na2CO3 (2M aq) | Base | 2.5 | Standard base; weaker bases (K3PO4) can be used if hydrolysis is observed. |

| DME (Dimethoxyethane) | Solvent | - | Excellent solubility for boronic acids; miscible with water. |

Step-by-Step Workflow

-

Inerting: Charge a 3-neck round-bottom flask with 2,4-dichloropyridine (1.0 eq) and the boronic acid (1.05 eq). Evacuate and backfill with Nitrogen (

) three times.[1] -

Solvation: Add degassed DME (10 vol) and stir until dissolved.

-

Catalyst Addition: Add Pd(PPh3)4 (3 mol%) under a positive stream of

. Note: The solution typically turns yellow/orange. -

Base Addition: Add degassed 2M Na2CO3 (2.5 eq).

-

Reaction: Heat the mixture to 85°C (internal temperature).

-

Critical Check: Monitor by HPLC/TLC at 2 hours. Do not overheat or extend time unnecessarily, as this promotes C2-coupling (impurity).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Heptane is often sufficient. If chromatography is needed, elute with 0-20% EtOAc in Hexanes. The product is less polar than the boronic acid but more polar than the starting dichloride.

Process Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at Step 3.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the analytical data must confirm two things: Identity (correct coupling) and Regio-purity (C4 vs C2).

-

1H NMR (DMSO-d6):

-

Diagnostic Signal 1 (Pyridine C3-H): Look for a doublet or singlet around

7.5-7.8 ppm. The shift of this proton is highly sensitive to the adjacent aryl group. -

Diagnostic Signal 2 (Methoxy): A sharp singlet at

3.8 ppm (3H). -

Regio-confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. You should see a correlation between the Pyridine C3-H and the Aryl protons. If the coupling happened at C2, the spatial environment would differ significantly.[3]

-

-

19F NMR:

-

Single peak around -110 to -120 ppm (depending on reference), confirming the integrity of the fluoro-phenyl ring.

-

-

HPLC Purity:

-

Target Purity: >98% (a/a).

-

Impurity Marker: The bis-coupled product (reaction at both C2 and C4) will be significantly more lipophilic and elute much later on a Reverse Phase C18 column.

-

References

-

Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.

-

AstraZeneca AB. (2013). "Pyrimidines useful as EGFR Kinase Inhibitors." World Patent WO2013014448. (Describes the analogous chemistry on pyrimidine scaffolds which informs the pyridine approach).

-

Lulek, M., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules (MDPI). (Provides the mechanistic grounding for C4 vs C2 selectivity).

-

BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." (General process chemistry guidelines for di-halo heterocycles).

Sources

Initial Characterization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine: A Technical Guide

Executive Summary & Molecular Context[1][2]

This guide outlines the standard operating procedure (SOP) for the initial characterization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a reactive chloropyridine "warhead" (amenable to SNAr or Buchwald-Hartwig couplings) with a lipophilic, metabolically robust biaryl system.[1]

The primary challenge in characterizing this intermediate is validating the regiochemistry of the aryl coupling.[1] Synthesis typically involves a Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine.[1] Because the C4-position is electronically more deficient (para to nitrogen) and sterically accessible, it is the preferred site for oxidative addition.[1] However, trace amounts of the C2-isomer (2-aryl-4-chloropyridine) or bis-coupled side products are common critical impurities that must be ruled out via the protocols below.

Chemical Identity[2][3]

-

IUPAC Name: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine[1][2]

-

Molecular Weight: 237.66 g/mol [1]

-

Key Features: Halogenated biaryl, H-bond acceptor (OMe), Fluorine NMR handle.[1]

Synthesis Context & Impurity Profiling[2]

To characterize the compound effectively, one must understand its genesis.[1] The standard route involves reacting 2,4-dichloropyridine with (4-fluoro-2-methoxyphenyl)boronic acid.[1]

Critical Impurities to Monitor

-

Regioisomer: 4-Chloro-2-(4-fluoro-2-methoxyphenyl)pyridine (Result of C2 coupling).[1]

-

Bis-coupled adduct: 2,4-Bis(4-fluoro-2-methoxyphenyl)pyridine (Over-reaction).[1]

-

Protodeboronation product: 3-Fluoroanisole (Degradation of boronic acid).[1]

-

Hydrolysis product: 4-(4-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one (Result of Cl displacement by water).[1]

DOT Diagram: Synthesis & Impurity Logic

Figure 1: Reaction pathway highlighting the origin of critical regioisomeric impurities.

Analytical Protocol 1: Chromatographic Purity (UPLC-MS)

Objective: Quantify purity and separate the target from its C2-regioisomer. Rationale: Standard C18 columns may struggle to separate positional isomers of biaryls.[1] A Phenyl-Hexyl or Biphenyl stationary phase provides superior pi-pi selectivity for these aromatic systems.[1]

Method Parameters

| Parameter | Condition |

| System | UPLC H-Class with PDA and QDa (MS) detection |

| Column | ACQUITY UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes (Linear) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 254 nm (aromatic) & 280 nm (pyridine); MS (ESI+) |

Expected Results:

-

Target RT: ~3.2 min.

-

MS Signature: [M+H]+ = 238.0/240.0 (Characteristic 3:1 Chlorine isotope pattern).[1]

-

Regioisomer Separation: The C2-isomer typically elutes later than the C4-isomer on phenyl phases due to increased planarity and interaction with the stationary phase.

Analytical Protocol 2: Structural Validation (NMR Spectroscopy)

Objective: Unambiguous assignment of the regio-chemistry (C2-Cl vs C4-Cl).

Rationale: 1D Proton NMR is sufficient if interpreted via coupling constants (

1H NMR Prediction & Assignment (400 MHz, DMSO-d6)

| Proton ID | Shift ( | Multiplicity | Assignment Logic | |

| Py-H6 | 8.45 | Doublet (d) | 5.2 | Alpha to Nitrogen; characteristic downfield shift.[1] |

| Py-H3 | 7.60 | Singlet (s)* | - | Isolated between Cl and Aryl ring.[1] *May show tiny meta-coupling.[1] |

| Py-H5 | 7.45 | Doublet (d) | 5.2 | Beta to Nitrogen; couples with H6.[1] |

| Ar-H6' | 7.35 | Doublet of Doublets | 8.5, 6.5 | Ortho to Pyridine; couples with H5' and F. |

| Ar-H3' | 6.95 | Doublet of Doublets | 11.0, 2.5 | Ortho to OMe; large |

| Ar-H5' | 6.80 | Triplet of Doublets | 8.5, 2.5 | Trapped between F and H6'.[1] |

| OMe | 3.82 | Singlet (s) | - | Characteristic methoxy handle.[1] |

Critical Diagnostic: To confirm the 2-Chloro-4-aryl structure (vs 4-Chloro-2-aryl):

-

Look for NOE (Nuclear Overhauser Effect) correlation between the Py-H3 and Py-H5 protons with the Ar-H6' proton.[1]

-

If the structure were the C2-regioisomer, the Pyridine H3 would be absent (substituted), and you would see NOE between Py-H6 and the aryl ring.[1]

19F NMR

-

Pattern: Multiplet (decoupled) or Quartet-like (coupled).

-

Utility: Excellent for quantifying the "Protodeboronation" impurity (3-fluoroanisole), which will appear as a distinct sharp peak shifted ~2-3 ppm away.[1]

DOT Diagram: NMR Logic Flow

Figure 2: Decision tree for structural validation using NMR spectroscopy.

Physical Properties & Stability[2]

-

Appearance: Off-white to pale yellow solid.[1]

-

Solubility:

-

Stability Warning: The 2-Chloro position is activated.[1] Avoid prolonged exposure to strong nucleophiles (amines, thiols) or strong basic aqueous conditions (hydroxide) unless intended, as this will lead to hydrolysis (Pyridone formation).[1] Store under inert atmosphere at 4°C.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Lutz, M. R., et al. (2017).[1] Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines.[1][4] Journal of Organic Chemistry, 82, 1234-1245.[1] (General methodology reference).

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] Link[1]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. Link

Sources

- 1. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (C12H9ClFNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

potential applications of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine in medicinal chemistry

A Privileged Scaffold for Kinase Inhibition and GPCR Ligand Design

Executive Summary

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CAS: 1333468-54-4) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a bifunctional core scaffold, combining a reactive electrophilic handle (2-chloropyridine) with a metabolically optimized biaryl system. This monograph details its application as a gateway intermediate for synthesizing Type I/II kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

Its utility is defined by three critical attributes:

-

Synthetic Orthogonality: The C2-chloro position allows for late-stage diversification via SNAr or Buchwald-Hartwig amination, independent of the stable biaryl C4 linkage.

-

Metabolic Robustness: The para-fluorine substituent blocks the primary site of CYP450-mediated oxidative metabolism (Phase I).

-

Conformational Control: The ortho-methoxy group induces a non-planar twist between the pyridine and phenyl rings, creating a distinct 3D vector essential for selectivity in hydrophobic binding pockets.

Structural Analysis & Pharmacophore Mapping

The molecule is not merely a building block; it is a pre-assembled pharmacophore.

| Feature | Chemical Moiety | Medicinal Chemistry Function |

| The "Handle" | 2-Chloro-pyridine | Electrophilic Center: Prime site for attaching solubilizing tails (e.g., piperazines) or H-bond donor motifs (e.g., aminopyrimidines) to bind the kinase hinge region. |

| The "Shield" | 4-Fluoro substituent | Metabolic Blocker: Prevents rapid clearance by blocking the electron-rich para-position from oxidation. Increases lipophilicity (LogP) and membrane permeability. |

| The "Twist" | 2-Methoxy group | Atropisomerism Inducer: Steric clash with pyridine protons forces the phenyl ring out of plane (~40-60° twist). This mimics the bioactive conformation required for many allosteric pockets. |

| The Core | Pyridine Ring | Bioisostere: Replaces phenyl rings to lower LogP (improving solubility) and provides a nitrogen lone pair for potential H-bond acceptance. |

Diagram 1: Pharmacophore & Reactivity Map

Caption: Structural dissection of the scaffold showing the reactive "exit vector" (Red) and the stable pharmacophoric elements (Green/Yellow).

Synthetic Protocols and Causality

The synthesis of this core requires precise regiocontrol. While 2,4-dichloropyridine is a cheap starting material, direct coupling often yields mixtures. The preferred route utilizes 2-chloro-4-iodopyridine to exploit the reactivity difference between Iodine (C4) and Chlorine (C2).

Protocol A: Synthesis of the Core (Suzuki-Miyaura Coupling)

Objective: Install the aryl group at C4 while preserving the C2-Cl handle.

Reagents:

-

Substrate: 2-Chloro-4-iodopyridine (1.0 eq)

-

Boronic Acid: 4-Fluoro-2-methoxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with aryl chlorides/iodides.

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Degassing: Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Reasoning: Oxygen scavenges Pd(0), leading to homocoupling byproducts.

-

Addition: Add the iodide, boronic acid, and base. Add the catalyst last.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor via LC-MS.

-

Checkpoint: The C4-I bond reacts significantly faster than the C2-Cl bond. If C2 coupling is observed, lower temperature to 60°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is a white/off-white solid.

Protocol B: Functionalization of the "Handle" (Buchwald-Hartwig)

Objective: Convert the C2-Cl into an amino-linked kinase inhibitor motif.

Reagents:

-

Substrate: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (Core).

-

Nucleophile: Aniline or aliphatic amine (e.g., 4-aminopyrazole).

-

Catalyst: Pd₂dba₃ (0.02 eq) + Xantphos (0.04 eq). Reasoning: Xantphos is excellent for heteroaryl chlorides.

-

Base: Cs₂CO₃ (anhydrous).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Inert Atmosphere: Perform strictly under N₂/Ar in a sealed tube.

-

Heating: 100°C overnight.

-

Observation: Conversion is driven by the electron-deficient nature of the pyridine ring, facilitating oxidative addition at C2.

Diagram 2: Synthetic Workflow

Caption: Divergent synthesis starting from regioselective Suzuki coupling followed by C2-diversification.

Medicinal Chemistry Applications

Kinase Inhibitors (p38 MAPK, VEGFR, RAF)

In kinase drug discovery, the pyridine nitrogen often interacts with the "hinge region" of the ATP binding pocket (e.g., via a water-mediated H-bond or direct interaction).

-

Role of the Core: The 4-aryl group extends into the hydrophobic "back pocket" (Gatekeeper region).

-

The Fluorine Effect: The 4-F substituent interacts with hydrophobic residues (e.g., Leu, Val) while preventing hydroxylation.

-

The Methoxy Twist: The non-planar conformation is crucial. A planar biaryl system might clash with the gatekeeper residue (e.g., Thr338 in c-Src), whereas the twisted system accommodates the steric bulk.

GPCR Modulators (mGluR5, Adenosine A2A)

Biaryl-pyridine scaffolds are prevalent in negative allosteric modulators (NAMs) for mGluR5.

-

Mechanism: The 2-chloro group can be displaced by an alkyne (Sonogashira) or an ether (SNAr) to link to a second pharmacophore.

-

Binding: The 2-methoxyphenyl moiety is a "privileged" motif for occupying the deep lipophilic pockets of Class A and C GPCRs.

ADME Optimization Data

| Property | Effect of 4-F-2-OMe Substitution | Benefit |

| LogP | Increases by ~0.5 units vs. unsubstituted phenyl. | Improves membrane permeability and BBB penetration (CNS targets). |

| Metabolic Stability | Blocks para-oxidation. | Extends t1/2 (Half-life). |

| Solubility | Pyridine N reduces LogP vs. Biphenyl. | Better aqueous solubility than pure carbocycles. |

References

-

Regioselective Suzuki Coupling on Dihalopyridines

-

Fluorine in Medicinal Chemistry

- Title: FDA-Approved Fluorinated Heterocyclic Drugs

- Source: MDPI (Molecules).

-

URL:[Link]

-

Kinase Inhibitor Scaffolds

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.

- Source: RSC Advances.

-

URL:[Link]

-

Compound Data

Sources

Technical Guide: Exploratory Reaction Pathways for 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Executive Summary

This technical guide outlines the reactivity profile and exploratory synthetic pathways for 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (referred to herein as Scaffold A ). As a 2,4-disubstituted pyridine featuring a halogenated biaryl core, Scaffold A represents a high-value "pivot intermediate" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, CDK) and GPCR ligands.

The presence of the C-2 chlorine atom provides a highly reactive electrophilic handle, while the 4-fluoro-2-methoxyphenyl moiety imparts specific lipophilic and metabolic properties. This guide focuses on three primary modules of diversification: C-N bond formation (Buchwald-Hartwig/SNAr), C-C bond extension (Suzuki-Miyaura), and Pyridine Nitrogen activation.

Structural Analysis & Reactivity Profile

Electronic & Steric Landscape

-

C-2 Chlorine (The Gateway): The pyridine nitrogen exerts a strong electron-withdrawing effect (–I, –M) on the C-2 and C-4 positions. Since C-4 is already occupied by an electron-rich aryl group, the C-2 position is the primary site for nucleophilic attack and oxidative addition.

-

4-Fluoro-2-methoxyphenyl Group:

-

Electronic Effect: The methoxy group (–OMe) at the ortho position of the phenyl ring creates steric bulk near the biaryl axis, potentially restricting rotation (atropisomerism risk is low but non-zero). It also donates electron density into the phenyl ring, making the phenyl fluorine relatively inert compared to the pyridine chlorine.

-

Metabolic Liability: The methoxy group is a potential site for O-demethylation by CYP450 enzymes.

-

-

Pyridine Nitrogen: A basic center (

due to Cl substitution) capable of coordination or N-oxidation.

Module 1: The C-2 Gateway (C-N & C-O Bond Formation)

The most critical exploratory reaction for Scaffold A is the displacement of the C-2 chlorine. While SNAr is possible, Palladium-catalyzed cross-coupling is preferred for complex or sterically hindered nucleophiles.

Buchwald-Hartwig Amination (Preferred)

For coupling with complex anilines or secondary amines (e.g., morpholines, piperazines), the Buchwald-Hartwig protocol offers superior yields over thermal SNAr.

-

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. 2-Chloropyridines are electronically deactivated compared to bromides; thus, electron-rich, bulky phosphine ligands are required.

-

Ligand Selection:

-

XPhos / RuPhos: Excellent for primary amines and anilines.

-

BrettPhos: Preferred for primary alkyl amines.

-

BINAP: Suitable for simpler secondary amines.

-

Experimental Protocol: C-N Coupling with Aniline Derivative

-

Charge: In a glovebox, charge a reaction vial with Scaffold A (1.0 equiv), Aniline derivative (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

-

Base: Add Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Nucleophilic Aromatic Substitution (SNAr)

Effective only for highly nucleophilic amines (e.g., pyrrolidine) or alkoxides.

-

Conditions: DMSO or NMP, 120°C, DIPEA (3 equiv).

-

Limitation: The electron-donating nature of the 4-aryl group slightly deactivates the pyridine ring compared to 2,4-dichloropyridine, requiring higher temperatures.

Module 2: C-C Bond Extension (Suzuki-Miyaura Coupling)

Transforming Scaffold A into a 2,4-diarylpyridine creates a "privileged structure" common in antipsychotics and oncology drugs.

Protocol: Synthesis of 2,4-Diarylpyridines

-

Reagents: Scaffold A (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is robust for this transformation.

-

Base/Solvent: K3PO4 (2.0 equiv) in DME/Water (4:1).

-

Conditions: Microwave irradiation at 110°C for 1 hour.

-

Note: Boronic acids with ortho-substituents may require SPhos Pd G2 catalyst to overcome steric hindrance at the C-2 position.

Module 3: Late-Stage Functionalization (N-Oxidation)

Converting the pyridine nitrogen to an N-oxide activates the C-6 position for subsequent chlorination or cyanation (Reissert-Henze reaction), allowing for 2,4,6-trisubstitution patterns.

Protocol: N-Oxidation

-

Dissolve: Scaffold A in DCM.

-

Oxidant: Add m-CPBA (1.2 equiv) at 0°C, then warm to RT.

-

Quench: Wash with saturated NaHCO3 to remove m-chlorobenzoic acid.

-

Utility: The resulting N-oxide can be reacted with POCl3 to install a chlorine at C-6, creating a new electrophilic handle.

Visualization: Reaction Decision Tree

Caption: Decision matrix for functionalizing 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine based on target moiety.

Quantitative Data: Reactivity Comparison

| Reaction Type | Reagent Class | Preferred Catalyst/Conditions | Expected Yield | Critical Factor |

| Buchwald-Hartwig | Anilines (e.g., 3-aminopyrazole) | Pd2(dba)3 / XPhos | 80-95% | Ligand bulk prevents catalyst poisoning by pyridine N. |

| SNAr | Aliphatic Amines (e.g., Morpholine) | DMSO, 120°C, DIPEA | 70-85% | High temp required due to 4-aryl deactivation. |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl2, K3PO4 | 85-95% | Base choice critical to prevent protodeboronation. |

| Ether Synthesis | Phenols/Alcohols | CuI (Ullmann) or Pd (Buchwald) | 60-80% | SNAr often fails with phenols; Pd-catalysis preferred. |

References

-

Hartwig, J. F., et al. (2008).[1] "[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides."[1] Organic Letters, 10(19), 4109-4112. Link

-

Buchwald, S. L., et al. (2010).[1] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society, 132(45), 15914-15917. Link

- Dow AgroSciences LLC. (2008). "Synthesis of Pyroxsulam: 2-methoxy-4-(trifluoromethyl)pyridine analogues." Bioorganic & Medicinal Chemistry, 16(10), 5555-5560. (Contextual grounding for 4-substituted pyridines).

-

Juvenus Drugs. "Custom Synthesis: (2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanol."[2] (Commercial validation of the scaffold). Link

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Introduction: Strategic Importance of Substituted Pyridines and the Power of Palladium Catalysis

Substituted pyridines are a cornerstone of modern drug discovery and development, forming the core scaffold of numerous pharmaceuticals. The specific molecule, 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, represents a valuable intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the efficient and selective synthesis of these intricate molecules under relatively mild conditions.[1]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a focus on three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective troubleshooting and adaptation.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle.[2] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The cycle is typically initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The three key steps of the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Visualizing the Core Mechanism

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Scientific Rationale for Reagent Selection

-

Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.

-

Ligand: The coupling of electron-rich 2-chloropyridines can be challenging. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), is often critical. These ligands promote the oxidative addition step and facilitate the reductive elimination.[4] N-heterocyclic carbene (NHC) ligands also show great promise in these systems.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with an Arylboronic Acid.

Table 1: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |

| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |

| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 eq |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 eq (2 mol%) |

| SPhos | 657408-07-6 | 410.51 | 0.04 eq (4 mol%) |

| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 - 3.0 eq |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |

| Water | 7732-18-5 | 18.02 | Degassed |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

-

Addition of Reagents: Add the catalyst mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.

Scientific Rationale for Reagent Selection

-

Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is commonly used.

-

Copper Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are suitable for this reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a Terminal Alkyne.

Table 2: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |

| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |

| Terminal Alkyne | Varies | Varies | 1.2 - 1.5 eq |

| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 eq (3 mol%) |

| CuI | 7681-65-4 | 190.45 | 0.05 eq (5 mol%) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 - 3.0 eq |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, degassed |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction has broad applicability in medicinal chemistry, where the arylamine motif is prevalent.

Scientific Rationale for Reagent Selection

-

Palladium Precatalyst: Similar to the Suzuki-Miyaura coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

-

Ligand: The selection of the ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP or Josiphos-type ligands are often employed.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a Primary or Secondary Amine.

Table 3: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |

| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |

| Amine (Primary or Secondary) | Varies | Varies | 1.1 - 1.3 eq |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 eq (2 mol%) |

| BINAP | 76189-55-4 | 622.67 | 0.04 eq (4 mol%) |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 eq |

| Toluene | 108-88-3 | 92.14 | Anhydrous |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add NaOt-Bu (1.4 eq).

-

Catalyst and Reagent Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene. Add this catalyst solution to the Schlenk flask. Then add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq) and the amine (1.2 eq).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure reagents and solvents are anhydrous and degassed. Use a different palladium precatalyst or ligand. Increase the reaction temperature. |

| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, high catalyst loading, inappropriate base.[9] | Thoroughly degas all solvents and the reaction mixture. Reduce the catalyst loading. Screen different bases (e.g., K₂CO₃, CsF). |

| Protodeboronation (Suzuki) | Presence of water or protic impurities, prolonged reaction time at high temperature.[10] | Ensure anhydrous conditions. Use a milder base. Monitor the reaction closely and stop it once the starting material is consumed. |

| Glaser Coupling (Sonogashira) | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly. |

| Dehalogenation of Starting Material | Presence of a hydrogen source (e.g., water, alcohol) and a strong base. | Use anhydrous solvents and reagents. Consider a weaker base if dehalogenation is a significant side reaction. |

Safety and Handling

-

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine and related halopyridines: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[11] Handle in an inert atmosphere and avoid creating dust.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere. Consult the specific Safety Data Sheet (SDS) for each ligand.

-

Organoboronic Acids: While generally stable, some boronic acids can be irritants.[12][13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.

-

Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

-

Solvents: Use anhydrous and degassed solvents as required. Many organic solvents are flammable and have associated health risks. Handle in a fume hood.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local regulations.[11][17][18][19] Consider recycling of palladium catalysts where feasible.[19]

Visualizing the Experimental Workflow

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

-

Palladium Waste. London Chemicals & Resources Limited. Available at: [Link]

-

Phosphine gas | WorkSafe.qld.gov.au. WorkSafe.qld.gov.au. Available at: [Link]

-

Palladium-catalyzed intramolecular C-H activation/C-C bond formation: a straightforward synthesis of phenanthridines. PubMed. Available at: [Link]

-

Standard Operating Procedure - Palladium. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Suzuki coupling help. Reddit. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Boric Acid Safety & Hazards. Lab Alley. Available at: [Link]

-

SAFETY DATA SHEET - Phosphine. Linde Gas. Available at: [Link]

-

How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

-

Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

-

How to recycle palladium in chemical lab?. YouTube. Available at: [Link]

-

SAFETY DATA SHEET Phosphine. Linde Gas. Available at: [Link]

-

Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. Journal of the American Chemical Society. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

LCSS: PALLADIUM ON CARBON. Princeton University. Available at: [Link]

-

Phosphine | Medical Management Guidelines. Toxic Substance Portal | ATSDR - CDC. Available at: [Link]

-

Palladium catalyzed carbon-carbon bond formation reaction using copper ferrite nanoparticles as a magnetically separable and reusable catalyst. ResearchGate. Available at: [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

-

Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]

-

Palladium-catalyzed intramolecular C-H activation/C-C bond formation: a straightforward synthesis of phenanthridines. PubMed. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. reddit.com [reddit.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. laballey.com [laballey.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]

- 17. m.youtube.com [m.youtube.com]

- 18. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 2-Chloropyridines

Introduction: Navigating the Challenges of 2-Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the pharmaceutical and materials science sectors, the synthesis of 2-arylpyridines is of paramount importance, as this structural motif is a key component in numerous bioactive molecules and functional materials. However, the use of 2-chloropyridines as electrophilic coupling partners presents a significant synthetic hurdle.

The inherent electron-deficient nature of the pyridine ring, coupled with the strength of the C-Cl bond, renders the oxidative addition step of the catalytic cycle kinetically challenging.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately results in low yields and inconsistent reaction performance.[1][2] Overcoming these obstacles necessitates a carefully considered approach to catalyst system design, with the choice of ligand being the most critical parameter for a successful transformation.

This technical guide provides an in-depth analysis of ligand selection for the Suzuki coupling of 2-chloropyridines. We will explore the mechanistic rationale behind the efficacy of different ligand classes, present comparative data to guide your selection process, and provide detailed, field-proven protocols for immediate application in your research.

The Decisive Role of the Ligand: A Mechanistic Perspective

The ligand's role in the palladium-catalyzed Suzuki-Miyaura coupling is multifaceted and crucial for overcoming the specific challenges posed by 2-chloropyridines. An effective ligand must facilitate all key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Facilitating Oxidative Addition: The inertness of the C-Cl bond in 2-chloropyridine requires a highly active Pd(0) species. The ligand modulates the electronic properties of the palladium center. Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition of the C-Cl bond to the metal center.[3]

-

Promoting Reductive Elimination: Sterically bulky ligands are essential for accelerating the final reductive elimination step, where the new C-C bond is formed and the desired 2-arylpyridine product is released from the palladium coordination sphere. This steric hindrance forces the coupled organic fragments into close proximity, favoring their elimination and regenerating the active Pd(0) catalyst.[3]

-

Preventing Catalyst Deactivation: The steric bulk of the ligand also serves to create a protective pocket around the palladium center. This "ligation sphere" can physically hinder the coordination of the pyridine nitrogen to the metal, thereby preventing the formation of inactive catalyst species.[1][2]

The interplay of these electronic and steric factors is what defines a high-performance ligand for this challenging coupling reaction.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical steps influenced by ligand choice.

Key Ligand Classes for Coupling 2-Chloropyridines

Two main classes of ligands have demonstrated exceptional performance in the Suzuki coupling of 2-chloropyridines: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[3]

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, pioneered by researchers such as Buchwald, features a biaryl backbone that provides significant steric bulk, while the phosphorus atom, substituted with alkyl or aryl groups, donates electron density to the palladium center.[3]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly effective and versatile ligand for Suzuki-Miyaura couplings. The dicyclohexylphosphino group provides both electron richness and steric bulk, while the methoxy groups on the second aryl ring contribute to the ligand's electron-donating ability and stability. It has shown unprecedented scope and reactivity for coupling aryl chlorides.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful ligand with a highly hindered biaryl scaffold. The triisopropyl groups create a very bulky environment around the palladium, which is particularly beneficial for coupling sterically demanding substrates and promoting reductive elimination.[4]

-

cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This is a sterically encumbered alkyl phosphine ligand. Such ligands are known to favor the formation of mono-coordinated palladium-phosphine complexes, which can lead to accelerated oxidative addition, transmetalation, and reductive elimination processes.[2]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donating ligands that form a very stable bond with the palladium center.[3][5] This strong Pd-NHC bond enhances catalyst stability and longevity, often leading to high turnover numbers.

-

PEPPSI™ Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): PEPPSI-type precatalysts, such as PEPPSI™-IPr and PEPPSI™-IPent, are particularly well-suited for challenging couplings. These complexes feature a bulky NHC ligand (like IPr or IPent) and a "throw-away" 3-chloropyridine ligand that facilitates the in situ generation of the active catalyst. They are often air- and moisture-stable, simplifying reaction setup.[6]

Comparative Data and Ligand Selection Guide

The choice of ligand will depend on the specific substrates being coupled, as well as other reaction parameters. The following table summarizes the performance of several key ligands for the Suzuki coupling of 2-chloropyridines with various arylboronic acids.

| Ligand/Precatalyst | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages |

| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 2-24 | 75-99 | Broad scope, high reactivity for chlorides.[1] |

| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 2-24 | 70-95 | Excellent for sterically hindered substrates.[4] |

| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12-24 | 60-90 | Promotes rapid catalytic turnover.[2] |

| PEPPSI™-IPr | Precatalyst | K₂CO₃ or K₃PO₄ | THF or Dioxane | 60-100 | 1-12 | 80-98 | Air- and moisture-stable, operationally simple.[6] |

| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | 50 | 12-16 | Moderate | Effective for some heterocyclic chlorides.[7] |

| Pd(PPh₃)₄ | Precatalyst | Na₂CO₃ | Dioxane/H₂O | Reflux | 8-16 | Varies | "Classical" catalyst, can be effective but often requires higher loadings.[8][9] |

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of a generic 2-chloropyridine with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using a Buchwald-type Phosphine Ligand (e.g., SPhos)

This protocol is adapted from methodologies that have proven effective for challenging heteroaryl chloride couplings.[10]

Materials:

-

2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) (3-5 mL)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Seal the vessel with a septum or screw cap.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the degassed solvent to the reaction mixture.

-

Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: General Procedure using a PEPPSI™ Precatalyst (e.g., PEPPSI™-IPr)

This protocol leverages the operational simplicity and high activity of PEPPSI™ precatalysts.[6]

Materials:

-

2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

PEPPSI™-IPr (0.02 mmol, 2 mol%)

-

Anhydrous solvent (e.g., THF or 1,4-dioxane) (3-5 mL)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the PEPPSI™-IPr precatalyst, K₂CO₃, arylboronic acid, and the 2-chloropyridine. Note: As PEPPSI™-IPr is air-stable, this can often be done on the benchtop.

-

Seal the vial and add the anhydrous solvent.

-

If desired, sparge the reaction mixture with an inert gas for 5-10 minutes, although this is not always necessary with PEPPSI™ catalysts.

-

Place the vial in a preheated oil bath at 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reactions with PEPPSI™ catalysts are often complete within 1 to 12 hours.

-

Follow steps 7-11 from Protocol 1 for reaction workup and purification.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄), or increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1]

-

Protodeboronation: The presence of water can lead to the decomposition of the boronic acid. Using anhydrous solvents and a strong base like spray-dried KF can sometimes mitigate this side reaction.[7][10]

-

Homocoupling: The formation of biaryl products from the boronic acid can occur. This is often minimized by using the correct stoichiometry and highly active catalyst systems that favor the cross-coupling pathway.

-

Base and Solvent Choice: The choice of base and solvent is critical and often interdependent. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for these challenging couplings.[1] Solvent systems like dioxane/water or toluene/water can help to solubilize the base and boronate species.[1][11]

Conclusion

The Suzuki-Miyaura coupling of 2-chloropyridines is a challenging yet achievable transformation that is critical for the synthesis of valuable chemical entities. Success is overwhelmingly dependent on the rational selection of the ligand. Bulky, electron-rich phosphines such as SPhos and XPhos, and robust N-heterocyclic carbene ligands, particularly within PEPPSI™ precatalyst systems, have emerged as the premier choices for this reaction. By understanding the mechanistic principles that govern their reactivity and by employing the optimized protocols described herein, researchers can confidently and efficiently access a wide range of 2-arylpyridine derivatives.

References

- Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

-

Anonymous. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.

-

Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

Anonymous. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

-

Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

Anonymous. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Anonymous. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

-

Anonymous. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. National Institutes of Health. Retrieved from [Link]

-

Anonymous. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

Application Note: Strategic Synthesis & Utilization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine in Agrochemical Discovery

Executive Summary & Strategic Value

In the high-stakes landscape of modern agrochemistry, the 2-chloro-4-arylpyridine motif has emerged as a "privileged scaffold." This specific intermediate—2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine —serves as a critical bifurcation point in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Picolinate herbicides .

Its value lies in its dual functionality:

-

The "Warhead" (Aryl Group): The 4-fluoro-2-methoxyphenyl moiety is a proven lipophilic domain that enhances metabolic stability and binding affinity within hydrophobic pockets of target enzymes (e.g., phytoene desaturase or complex II).

-

The "Handle" (2-Chloro Pyridine): The chlorine atom at the C2 position remains intact during the initial assembly, providing a reactive site for late-stage diversification via

or metal-catalyzed cross-coupling.

This guide provides a validated, regioselective synthesis protocol and outlines downstream applications, ensuring high yield and isomeric purity.

Structural Analysis & Retrosynthesis

To synthesize this molecule efficiently, one must exploit the electronic differentiation between the C2 and C4 positions of the pyridine ring.

Electronic Differentiation Logic

-

C4 Position: More electron-deficient (para to nitrogen) and less sterically hindered. It is significantly more reactive toward oxidative addition (

) and nucleophilic attack ( -

C2 Position: Less reactive due to the inductive effect of the adjacent nitrogen and potential coordination effects, though this can vary with specific ligands.

Retrosynthetic Strategy: The most robust route is the Regioselective Suzuki-Miyaura Coupling of 2,4-dichloropyridine with 4-fluoro-2-methoxyphenylboronic acid.

Figure 1: Retrosynthetic disconnection relying on the innate reactivity difference between C2 and C4 chlorides.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Selective arylation at C4 leaving C2-Cl intact.

Reagents:

-

Substrate: 2,4-Dichloropyridine (1.0 equiv)

-

Coupling Partner: 4-Fluoro-2-methoxyphenylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with 2,4-dichloropyridine (14.8 g, 100 mmol) and the boronic acid (17.8 g, 105 mmol). Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed DME (150 mL) via cannula. Stir to dissolve.

-

Catalyst Addition: Add

(3.4 g, 3.0 mmol) under a positive stream of -

Base Addition: Add degassed 2.0 M

(125 mL). The mixture will become biphasic. -

Reaction: Heat the mixture to reflux (85°C) . Monitor via HPLC or TLC every 2 hours.

-

Checkpoint: The reaction is typically complete in 4–6 hours. Look for the disappearance of the dichloropyridine. If bis-coupling (arylation at C2 and C4) is observed (>5%), lower the temperature to 60°C and increase time.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate layers. Extract the aqueous layer with EtOAc (2x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).-

Yield Expectation: 75–85%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Quality Control (QC) Parameters

Verify the identity and purity before proceeding to downstream synthesis.

| Parameter | Specification | Method |

| Purity | >98.0% | HPLC (254 nm) |

| Regioisomer Ratio | >20:1 (C4 vs C2 product) | |

| Appearance | White/Pale Yellow Solid | Visual |

| Identity | Mass [M+H]+ = 238.04 | LC-MS |

Downstream Applications: The "Handle" Strategy

Once the 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine scaffold is secured, the C2-chlorine serves as a versatile handle for generating active agrochemical ingredients.

Workflow: Divergent Synthesis

Figure 2: Divergent synthetic pathways utilizing the C2-Chloro handle.

Application 1: Synthesis of SDHI Analogs (Amidation)

Context: Many SDHI fungicides (e.g., Boscalid analogs) require an amide linkage. The 2-chloro group can be converted to an amine, which is then coupled with an acid chloride.

-

Buchwald-Hartwig Amination:

-

React the intermediate with benzophenone imine (as an ammonia surrogate) or a primary amine.

-

Conditions:

, Xantphos, -

Result: 2-Amino-4-(4-fluoro-2-methoxyphenyl)pyridine.

-

-

Amide Coupling: React the resulting amine with a pyrazole-4-carbonyl chloride to generate the final SDHI active.

Application 2: Synthesis of Picolinate Herbicides (Carbonylation)

Context: Herbicides like Florpyrauxifen utilize a pyridine-2-carboxylate core.

-

Palladium-Catalyzed Carbonylation:

-

React the intermediate with Carbon Monoxide (CO) balloon (or high pressure).

-

Conditions:

, dppp (ligand), -

Result: Methyl 4-(4-fluoro-2-methoxyphenyl)picolinate.

-

-

Hydrolysis: Saponify the ester to yield the free acid herbicide.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects (typical for halogenated biaryls).

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

-

Waste: Segregate as halogenated organic waste. Do not release into drains.

References

-

Regioselectivity in Pyridine Coupling

-

Agrochemical Scaffold Context

- Commercial Availability & Properties: Title: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine Product Page. Source: Sigma-Aldrich.

-

Structure-Activity Relationships (SAR)

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Base Selection for 2-Chloropyridine Suzuki Couplings

Ticket ID: #SUZ-PYR-2CL-OPT Priority Level: Tier 3 (Advanced Methodology) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "2-Chloro" Paradox

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed on a 2-chloropyridine substrate.

The Core Issue: 2-Chloropyridines present a unique "push-pull" failure mode. The electron-deficient ring actually facilitates oxidative addition compared to chlorobenzenes, but the nitrogen atom creates two critical failure pathways:[1]

-

Catalyst Poisoning: The pyridine nitrogen coordinates strongly to the electrophilic Pd(II) center, displacing ligands and arresting the cycle.[1][2]

-

Protodeboronation: The coupling partners (often heteroaryl boronic acids) are prone to rapid hydrolysis (protodeboronation) under the basic conditions required to activate the catalyst, leaving you with unreacted chloride and deboronated arene.[1]

This guide moves beyond "screening" and provides a logic-driven approach to base selection.

Module 1: Troubleshooting & Diagnostics

Ticket #1: "The reaction stalls at <10% conversion."

Diagnosis: Catalyst Sequestration (Poisoning).[1]

Technical Explanation: The pyridine nitrogen is a competent

The Fix:

-

Base Strategy: Switch to Potassium Phosphate Tribasic (K₃PO₄) . Unlike carbonates, phosphate anions can assist in the "pre-organization" of the transmetallation transition state, effectively "shuttling" the boron species to the palladium center, outcompeting the nitrogen coordination.[1]

-

Ligand Synergy: You must use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or RuPhos ).[1] The steric bulk prevents the pyridine nitrogen from approaching the square-planar Pd center.

Ticket #2: "The boronic acid is consumed, but the halide remains."

Diagnosis: Rapid Protodeboronation.[1] Technical Explanation: Heteroaryl boronic acids are inherently unstable.[1] High pH (hydroxides/alkoxides) accelerates the hydrolytic cleavage of the C-B bond before transmetallation can occur.

The Fix:

-

Base Strategy: Abandon aqueous bases. Move to Anhydrous Conditions .

-

Protocol Adjustment: Add the base slowly or use a lower loading (1.5 equiv) to keep the concentration of the active (but unstable) boronate species low, matching the rate of transmetallation.

Module 2: Visualizing the Decision Matrix

The following logic tree illustrates the critical decision points for base selection based on substrate electronics and stability.

Figure 1: Decision Matrix for Base Selection in 2-Chloropyridine Suzuki Couplings. This workflow prioritizes boronic acid stability to prevent protodeboronation.

Module 3: Comparative Data & Base Performance

The table below summarizes the performance of common bases specifically for the coupling of 2-chloropyridine with phenylboronic acid (Model Reaction).

| Base | pKa (conj.[1][3][4] acid) | Phase System | Risk Profile | Recommended Use Case |

| K₂CO₃ | 10.3 | Aqueous/Organic | Moderate protodeboronation risk. | Routine couplings with stable aryl boronic acids.[1] |

| K₃PO₄ | 12.3 | Anhydrous Slurry | Low risk. Best balance of activation vs. stability.[1] | "Gold Standard" for unstable heteroaryl partners.[1] |

| CsF | 3.2 (HF) | Anhydrous or min. water | Low basicity; high activation via F-B interaction. | Highly sensitive substrates (e.g., polyfluorinated aryls).[1] |

| NaOH | 15.7 | Aqueous | High risk of chloride hydrolysis (SnAr) and deboronation. | Only for extremely hindered, unreactive substrates.[1] |

| Et₃N | 10.7 | Organic | Low reactivity; often fails to activate boronic acid.[1] | Not recommended for 2-chloropyridines. |

Module 4: Standardized Protocols (The "Patches")